molecular formula C12H11BrN2 B1442993 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole CAS No. 1242441-13-9

5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole

Cat. No. B1442993
CAS RN: 1242441-13-9
M. Wt: 263.13 g/mol
InChI Key: SECLKVXODNUVIB-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole, also known as 5-BCPI, is a synthetic organic compound derived from the cyclopropyl group of imidazoles. It is a brominated derivative of the imidazole ring, and is used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Applications in Cancer Research

A series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives, including those similar to 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole, were synthesized to evaluate their anticancer activity. The synthesis involved the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with phenacyl bromide, leading to the formation of 5-bromo derivatives. These compounds were tested for their antitumor activity, and one derivative, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, exhibited significant selectivity toward leukemic cancer cell lines (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Advances in Arylated Imidazoles Synthesis

Innovative methods for the synthesis of functionalized imidazole derivatives, particularly arylated imidazoles, have been developed. These methods allow for the regioselective and sequential arylation of all three C-H bonds of the imidazole core. Such advancements facilitate the production of complex aryl imidazoles, which are valuable in pharmaceuticals, ligands for transition metal catalysts, and other functional materials. The SEM-switch technique, enabling the preparation of 4-arylimidazoles, highlights the flexibility in synthesizing diverse imidazole structures (Joo, Touré, & Sames, 2010).

Multifunctional Mononuclear Complexes

Research on bisthienylethenes containing N,O-donor binding sites led to the synthesis of multifunctional mononuclear complexes with Co(II) ions. These complexes exhibited interesting properties such as slow magnetic relaxation and photochromic behavior. The structural and functional diversity achieved in these complexes underscores the potential of 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole derivatives in developing multifunctional materials (Cao, Wei, Li, & Gu, 2015).

Synthesis and Reaction Mechanism Insights

Studies focused on the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole provided insights into the reaction mechanisms and optimization of synthesis conditions. These findings contribute to the understanding of how substituents and reaction conditions affect the formation and yield of imidazole derivatives, offering a foundation for further explorations in the synthesis of related compounds (Hu, 2009).

properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-10-5-3-8(4-6-10)11-7-14-12(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECLKVXODNUVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole

Synthesis routes and methods

Procedure details

To a solution of 89.0 g (320 mmol) 2-bromo-1-(4-bromophenyl)ethanone in 2.0 L N,N-dimethylformamide were added cyclopropanecarboximidamide hydrochloride, 132.8 g potassium carbonate and the mixture was stirred at 23° C. overnight. After removal of the solvent, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. After filtration and removal of the solvent the residue was purified by crystallisation to give 42.1 g (50%) of the title compound.
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
132.8 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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